1,8-Naphthyridin-4(1H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridin-4(1H)-one hydrochloride is a chemical compound belonging to the class of naphthyridines, which are aromatic heterocyclic compounds The structure of this compound consists of a naphthyridine ring system with a ketone group at the 4-position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial synthesis may also involve optimization of reaction parameters, purification steps, and quality control measures to ensure the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridin-4(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under conditions like reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, reduction may produce naphthyridin-4-ol, and substitution reactions can result in various substituted naphthyridines.
Scientific Research Applications
1,8-Naphthyridin-4(1H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial and viral infections.
Industry: The compound is used in the development of materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 1,8-naphthyridin-4(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death. The pathways involved can include inhibition of nucleic acid synthesis, interference with protein function, or modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: A related naphthyridine derivative with antibacterial activity.
Oxolinic Acid: Another naphthyridine compound used as an antibacterial agent.
Pirfenidone: A pyridone compound with antifibrotic properties.
Uniqueness
1,8-Naphthyridin-4(1H)-one hydrochloride is unique due to its specific structural features and the versatility of its chemical reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility, potential for functionalization, and range of applications in different scientific fields.
Properties
CAS No. |
882029-14-3 |
---|---|
Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
1H-1,8-naphthyridin-4-one;hydrochloride |
InChI |
InChI=1S/C8H6N2O.ClH/c11-7-3-5-10-8-6(7)2-1-4-9-8;/h1-5H,(H,9,10,11);1H |
InChI Key |
QFGIGQAUWRYDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=CC2=O)N=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.